5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
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Overview
Description
5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a derivative of the tetrahydroisoquinoline class of compounds. Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroisoquinoline followed by the formation of the hydrochloride salt. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, reaction time, and reagent addition. The hydrochloride salt formation is usually carried out by reacting the brominated product with hydrochloric acid, followed by crystallization and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the brominated compound back to the parent tetrahydroisoquinoline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Parent tetrahydroisoquinoline.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated as a potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- 1,2,3,4-Tetrahydroisoquinoline
- Nomifensine
- Diclofensine
- Cherylline
- Latifine
Uniqueness
5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-8-3-2-4-10(11)9(8)5-6-12-7;/h2-4,7,12H,5-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJKCPQBAVUOIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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